Cas no 41242-50-6 (2-Bromo-2-methylbutyric acid)

2-Bromo-2-methylbutyric acid (CAS 565-73-1) is a brominated carboxylic acid derivative with the molecular formula C₅H₉BrO₂. This compound is characterized by its α-bromo substitution adjacent to a quaternary carbon, which enhances its reactivity in nucleophilic substitution and radical reactions. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The steric hindrance imparted by the methyl and bromo groups makes it useful for controlled polymerization initiators and chiral auxiliaries. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. Proper handling is advised due to its potential irritant properties.
2-Bromo-2-methylbutyric acid structure
2-Bromo-2-methylbutyric acid structure
Product Name:2-Bromo-2-methylbutyric acid
CAS No:41242-50-6
MF:C5H9BrO2
MW:181.027761220932
CID:55384
PubChem ID:22250064
Update Time:2025-05-25

2-Bromo-2-methylbutyric acid Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-2-methylbutyric acid
    • 2-Bromo-2-methylbutanoic acid
    • 2-Brom-2-methyl-buttersaeure; 2'-Brom-2-furanilid; ST50909614; ZINC00239786; CTK4E2260; AC1LG40O; 2-bromo-2-methyl-butyric acid; CBDivE_012872; AC1Q5NIX; n-(2-bromophenyl)-2-furamide; furan-2-carboxylic acid 2-bromoanilide;
    • 41242-50-6
    • 2-Bromo-2-methylbutanoicacid
    • Z1198221945
    • CS-0257663
    • QNNBTWOPPCYKOP-UHFFFAOYSA-N
    • SCHEMBL287909
    • 2-Bromo-2-methylbutyricacid
    • 95338-79-7
    • MFCD09743911
    • EN300-6750808
    • A859086
    • bromo-a-methylbutyric acid
    • AKOS006331859
    • FT-0695525
    • DB-364714
    • MDL: MFCD09743911
    • Inchi: 1S/C5H9BrO2/c1-3-5(2,6)4(7)8/h3H2,1-2H3,(H,7,8)
    • InChI Key: QNNBTWOPPCYKOP-UHFFFAOYSA-N
    • SMILES: BrC(C(=O)O)(C)CC

Computed Properties

  • Exact Mass: 179.97857
  • Monoisotopic Mass: 179.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.522
  • Boiling Point: 223 ºC
  • Flash Point: 89 ºC
  • PSA: 37.3

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2-Bromo-2-methylbutyric acid Related Literature

Additional information on 2-Bromo-2-methylbutyric acid

Professional Introduction to 2-Bromo-2-methylbutyric acid (CAS No. 41242-50-6)

2-Bromo-2-methylbutyric acid, identified by the Chemical Abstracts Service Number (CAS No.) 41242-50-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a brominated branched-chain carboxylic acid structure, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The unique combination of a bromine substituent and a highly branched alkyl side chain makes it a valuable intermediate for constructing more complex molecules.

The chemical structure of 2-Bromo-2-methylbutyric acid consists of a four-carbon backbone with a bromine atom attached to the second carbon and a methyl group also at the second position. This arrangement imparts distinct reactivity patterns, making it useful in various synthetic transformations. The presence of the carboxylic acid functional group allows for further derivatization, such as esterification, amidation, or reduction, while the bromine atom serves as a handle for cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.

In recent years, 2-Bromo-2-methylbutyric acid has been explored in the development of novel pharmaceuticals. Its structural motif is reminiscent of certain bioactive compounds that exhibit desirable pharmacological properties. For instance, researchers have investigated its potential as a precursor in synthesizing non-peptide inhibitors targeting metabolic pathways. The branched structure can mimic natural amino acids, providing a scaffold for designing molecules that interact with biological targets with high specificity.

One notable area of research involves the use of 2-Bromo-2-methylbutyric acid in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often linked to diseases such as cancer. By incorporating the brominated branched-chain into kinase inhibitors, scientists aim to enhance binding affinity and selectivity. Preliminary studies have shown that derivatives of this compound can exhibit inhibitory activity against specific kinases, making them promising candidates for further development.

The role of CAS No. 41242-50-6 in material science is also emerging as an important frontier. Its ability to participate in polymerization reactions allows for the creation of novel materials with tailored properties. For example, researchers have explored its use in synthesizing block copolymers that exhibit stimuli-responsive behavior. These polymers can be designed to change their physical properties in response to external stimuli such as temperature or pH, opening up possibilities for applications in smart materials and drug delivery systems.

Another exciting application lies in the field of agrochemicals. The structural features of 2-Bromo-2-methylbutyric acid make it a suitable candidate for developing new pesticides or herbicides. By modifying its structure, chemists can create compounds that target specific pests while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices and highlights the compound's versatility beyond pharmaceuticals.

The synthesis of 2-Bromo-2-methylbutyric acid itself is an area of active interest. Traditional methods often involve multi-step processes starting from readily available precursors like 2-bromobutane or 2-methylbutanoic acid. However, recent advances in catalytic methods have enabled more efficient routes to this compound. For instance, asymmetric bromination techniques have been developed to produce enantiomerically pure forms of the compound, which is crucial for applications where stereochemistry plays a critical role.

The future prospects for CAS No. 41242-50-6 are vast and multifaceted. As our understanding of biological systems grows, so does the need for innovative molecular tools. This compound stands at the intersection of several cutting-edge fields, including medicinal chemistry, materials science, and green chemistry. Its unique structural features offer opportunities for discoveries that could reshape how we approach disease treatment and material innovation.

In conclusion, 2-Bromo-2-methylbutyric acid (CAS No. 41242-50-6) is a versatile and intriguing molecule with significant potential across multiple scientific disciplines. Its applications range from drug development to advanced materials and sustainable agriculture, underscoring its importance as a building block in modern chemistry. As research continues to uncover new ways to utilize this compound, its impact on science and industry is poised to grow even further.

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